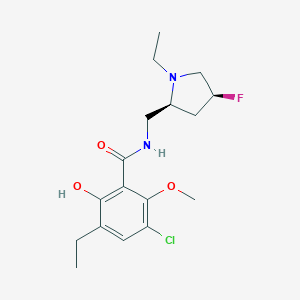

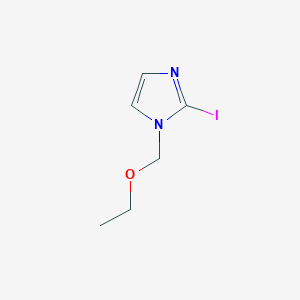

![molecular formula C11H6F3NO2S B114147 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid CAS No. 144061-16-5](/img/structure/B114147.png)

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

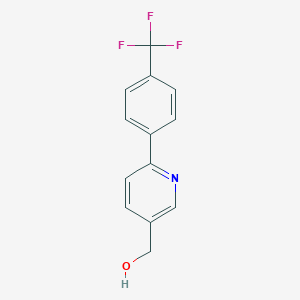

Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl (-CF3) group attached to a phenyl ring . They are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique physicochemical properties .

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylphenyl boronic acids or esters as building blocks . Protodeboronation, a process that removes a boron group from these compounds, is a common step in their synthesis .Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds can be characterized using techniques such as X-ray diffraction . The trifluoromethyl group is electron-withdrawing, which can influence the compound’s overall structure and reactivity .Chemical Reactions Analysis

Trifluoromethylphenyl compounds can undergo various chemical reactions. For example, they can participate in protodeboronation reactions . The specific reactions a compound undergoes can depend on its other functional groups and reaction conditions.Physical And Chemical Properties Analysis

Trifluoromethylphenyl compounds often have unique physicochemical properties due to the presence of the trifluoromethyl group . For example, the trifluoromethyl group is highly electronegative, which can influence the compound’s acidity and reactivity .Applications De Recherche Scientifique

-

Scientific Field: Biological Pathways of Siderophores

- Application Summary : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They have diverse classifications and biosynthetic pathways, including siderophores synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .

- Methods of Application : The secretion mechanisms of siderophores in microbes and plants, and their role in regulating bioavailable iron levels are explored .

- Results or Outcomes : Siderophores have applications in medicine, agriculture, and environmental sciences. These include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

-

Scientific Field: Transition Metal-Mediated Trifluoromethylation

- Application Summary : Fluorine compounds, including those with trifluoromethyl groups, are abundant in more than 20% of pharmaceutical and agrochemical products. This is due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

- Methods of Application : The transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is explored .

- Results or Outcomes : Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylation agents and their respective mechanisms have been further deliberated .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-5H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDUVSSDGPDOLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383392 |

Source

|

| Record name | 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid | |

CAS RN |

144061-16-5 |

Source

|

| Record name | 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)